Pyriminobac-methyl
Overview
Description
Rational Design and Bioactive Conformation of Pyrimidinylthiobenzoates
Pyrimidinylthiobenzoates are a class of herbicides that target acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis. A study explored the bioactive conformation of these compounds using a combination of molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations. The research identified conformation-R as the bioactive conformation and provided insights into the binding mode of pyrimidinylthiobenzoates with AHAS. This understanding led to the design and synthesis of six new derivatives, which demonstrated a strong correlation between experimental and predicted inhibitory values, validating the reliability of the 3D-QSAR models .
Influence of Methylated Pyrimidines on DNA Structure
Methylated pyrimidines have been shown to significantly influence the structure of DNA. Specifically, the presence of methylated pyrimidines stabilizes an "alternating B" conformation in poly(dA-dU).poly(dA-dU). This was determined by synthesizing analogous polynucleotides with varying amounts of methylated pyrimidines and analyzing their structure using 31P NMR spectroscopy in the presence of CsF .
Synthesis of Pyrimidine C-Nucleosides
The synthesis of four pyrimidine C-nucleosides, designed to mimic natural nucleosides dC and dU, was described. These derivatives can form two hydrogen bonds with complementary dG or dA residues. The synthesis involved a Heck-type palladium-mediated coupling reaction to form the key carbon-carbon bond between the heterocycle and the carbohydrate .
Synthesis of Pyrido[1,2-a]benzimidazoles
An efficient synthesis method for pyrido[1,2-a]benzimidazoles was developed through direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines. The reaction was cocatalyzed by copper(II) and iron(III) and carried out under a dioxygen atmosphere. This method produced a variety of pyrido[1,2-a]benzimidazoles with moderate to excellent yields. Mechanistic studies suggest a Cu(III)-catalyzed electrophilic aromatic substitution pathway, with iron(III) facilitating the formation of the electrophilic Cu(III) species .
Properties of Pyridine-Containing Polyimides
Two series of pyridine-containing aromatic diamine monomers were synthesized and used to create polyimides with varying properties. The study aimed to understand the structure-property relationships of these high-performance polymers. The resulting polyimides exhibited differences in solubility, thermal and mechanical properties, and crystallinity based on the sequence changes of the isomeric monomers .
Novel Polyimides from Pyridine-Bridged Aromatic Dianhydride
A new pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of polyimides. These polymers showed good solubility, excellent thermal stability, and outstanding mechanical properties. The polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements .
Structure of 5-Hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine
The synthesis and x-ray structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine were reported. The compound was synthesized from 2-acetylpyridine and 1,3-diamino-2-hydroxypropane. The crystal structure analysis showed that the molecules adopt a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents, with hydrogen bonding playing a significant role in the molecular packing .
Scientific Research Applications
Herbicide Efficacy and Safety in Rice Cultivation : Pyriminobac-methyl has been studied for its effectiveness as a herbicide, particularly in rice cultivation. Research by Jin Chun-lan (2010) demonstrated that pyriminobac-methyl can effectively control the growth of barnyard grass without causing damage to rice crops when used at certain concentrations.
Predicting Pesticide Behavior in Paddy Fields : The compound has been incorporated into simulation models for predicting pesticide behavior in paddy fields. A study by Inao et al. (2009) introduced an improved model that includes the isomerization and metabolic pathways of pyriminobac-methyl, which aids in understanding its behavior under different environmental conditions.
Environmental Impact in Agricultural Soils : The environmental behaviors of pyriminobac-methyl in agricultural soils have been investigated. Zhou et al. (2021) conducted a comprehensive study on the adsorption, degradation, and leaching of pyriminobac-methyl, finding that it has a high adsorption affinity and low mobility in soils rich in organic matter, posing a lower risk of groundwater contamination.
Analytical Methods for Residue Detection : Methods for detecting pyriminobac-methyl residues in rice have been developed using liquid chromatography-tandem mass spectrometry. Qin et al. (2017) detailed a procedure for simultaneous determination of pyriminobac-methyl and bispyribac-sodium in rice, indicating its importance in food safety and environmental monitoring.
Herbicide Discharge in Water Systems : The transport of pyriminobac-methyl from rice paddy fields to water systems has been analyzed. Sudo et al. (2018) examined how this herbicide is discharged through surface runoff and percolation flow, offering insights into its environmental impact and the importance of proper water management in agriculture.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-JMIUGGIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116751 | |
Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyriminobac-methyl, (Z)- | |
CAS RN |
147411-70-9, 136191-64-5 | |
Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147411-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriminobac-methyl, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIMINOBAC-METHYL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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